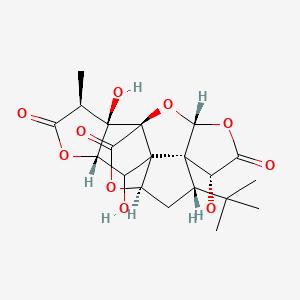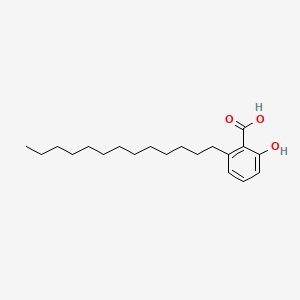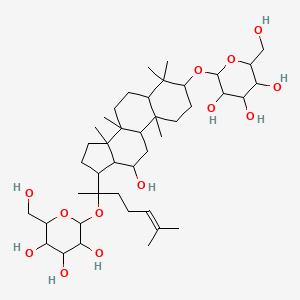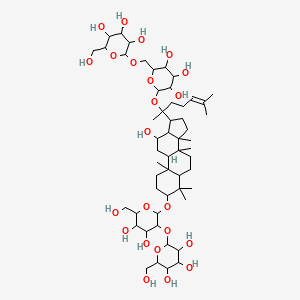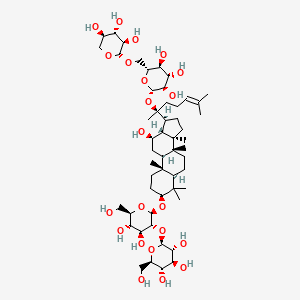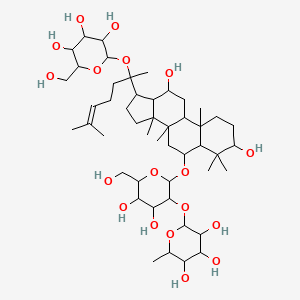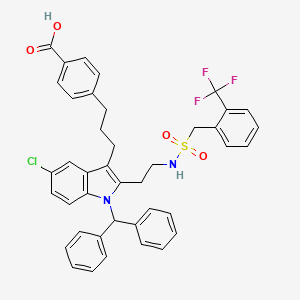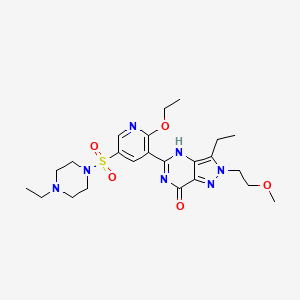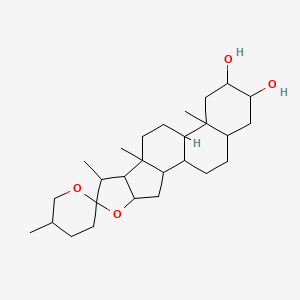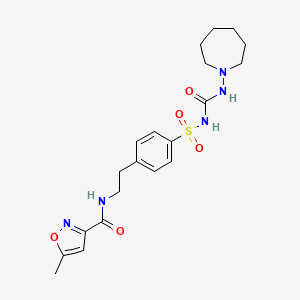
格列索哌
描述
格列索哌ide 是一种口服抗糖尿病药物,属于磺酰脲类药物。 它是一种第二代磺酰脲类药物,与第一代磺酰脲类药物相比,具有更高的效力,作用时间更长 . This compoundide 主要用于治疗 2 型糖尿病,通过刺激胰腺释放胰岛素来帮助控制血糖水平 .
科学研究应用
格列索哌ide 具有多种科学研究应用,包括:
化学: 它被用作研究磺酰脲及其衍生物反应性的模型化合物。
生物学: this compoundide 用于研究胰岛素释放机制和磺酰脲类药物在糖尿病管理中的作用。
医学: 它正在研究其在糖尿病和其他代谢性疾病的联合疗法中的潜在用途。
作用机制
格列索哌ide 作为非选择性钾腺苷三磷酸通道阻滞剂起作用。它通过关闭胰腺 β 细胞中的腺苷三磷酸敏感钾通道来刺激胰岛素分泌。这种抑制会导致膜上的电位变得更正,从而导致电压门控钙通道的开放。 细胞内钙离子水平的升高导致胰岛素颗粒与细胞膜融合增加,从而增加胰岛素的分泌 .
生化分析
Biochemical Properties
Glisoxepide is a sulfonylurea agent that stimulates beta cells of the islet of Langerhans in the pancreas to release insulin . It also enhances peripheral insulin sensitivity . Glisoxepide interacts with ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells .
Cellular Effects
Glisoxepide has a significant impact on various types of cells and cellular processes. It influences cell function by augmenting the secretion of insulin from pancreatic beta-cells . Glisoxepide also inhibits the uptake of bile acids into isolated rat hepatocytes .
Molecular Mechanism
Glisoxepide functions as a non-selective K(ATP) channel blocker . It stimulates insulin secretion by closing the ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . This inhibits a tonic, hyperpolarizing efflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels, leading to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin .
Metabolic Pathways
Glisoxepide is involved in the metabolic pathway related to insulin secretion . It acts via augmentation of secretion of insulin from pancreatic beta-cells
Transport and Distribution
Glisoxepide is transported via the transport system for the unconjugated bile acid cholate . Its uptake could be further inhibited by blockers of the hepatocellular monocarboxylate transporter, by the loop diuretic bumetanide, by 4,4’-diisothiocyano-2,2’-stilbenedisulfonate (DIDS) and by sulphate .
准备方法
合成路线和反应条件: 格列索哌ide 的合成涉及多个步骤。该过程从形成 5-甲基异恶唑-3-羧酸开始,然后与 4-(2-氨基乙基)苯磺酰胺反应形成 5-甲基-N-[2-(4-磺酰胺苯基)乙基]-1,2-恶唑-3-甲酰胺。 然后用甲基氯甲酸酯处理该中间体,然后加入 1-氨基氮杂环庚烷,完成this compoundide 的合成 .
工业生产方法: this compoundide 的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,例如温度、压力和 pH 值,以确保最终产品的高产率和纯度。 使用液相色谱和质谱等先进技术有助于监测反应进程和产品质量 .
化学反应分析
反应类型: 格列索哌ide 会发生各种化学反应,包括氧化、还原和取代。这些反应对于其在体内的代谢和排泄至关重要。
常用试剂和条件:
氧化: this compoundide 可以使用过氧化氢或高锰酸钾等试剂在酸性或碱性条件下氧化。
还原: this compoundide 的还原可以用硼氢化钠或氢化铝锂等还原剂实现。
取代: 涉及this compoundide 的取代反应通常发生在磺酰脲部分,其中胺类或硫醇类等亲核试剂可以取代磺酰基。
主要产物: 从这些反应中形成的主要产物包括从体内排泄的各种代谢物。 这些代谢物通常比母体化合物活性更低,更易溶于水,有利于其消除 .
相似化合物的比较
格列索哌ide 与其他第二代磺酰脲类药物类似,例如格列本脲 (格列本脲) 和格列美脲。它具有独特的结构特征,例如存在异恶唑环,这使其与其他磺酰脲类药物区分开来。 这种结构差异有助于其特异的药代动力学和药效学特性 .
类似化合物:
格列本脲 (格列本脲): 另一种第二代磺酰脲类药物,具有类似的作用机制,但结构特征不同。
属性
IUPAC Name |
N-[2-[4-(azepan-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUDBRCEOBOWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023097 | |
| Record name | Glisoxepide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glisoxepide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.03e-01 g/L | |
| Record name | Glisoxepide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Glisoxepide is a hypoglycemic sulphonylurea agent. The sulphonylureas are a family of drugs based on a common sulphonylurea core. These drugs act via augmentation of secretion of insulin from pancreatic beta-cells. Sulphonylureas may also cause a reduction in serum glucagon and potentiate the action of insulin at the extrapancreatic tissues. Glisoxepide functions as a non-selective K(ATP) channel blocker. It is thought to stimulate insulin secretion by closing the ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells. This inhibits a tonic, hyperpolarizing efflux of potassium, thus causing the electric potential over the membrane to become more positive. This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin. | |
| Record name | Glisoxepide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25046-79-1 | |
| Record name | Glisoxepide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25046-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glisoxepide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025046791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glisoxepide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glisoxepide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glisoxepide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLISOXEPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7SC0I332I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glisoxepide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 °C | |
| Record name | Glisoxepide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glisoxepide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Glisoxepide?
A1: Glisoxepide, like other sulfonylureas, primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on pancreatic beta-cell membranes. [, ] This blockade depolarizes the beta-cells, leading to the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels. []
Q2: Does Glisoxepide affect insulin secretion in the absence of glucose?
A2: While Glisoxepide can directly stimulate insulin secretion, its effect is significantly enhanced in the presence of glucose. [, , ] This suggests that Glisoxepide amplifies the physiological response of beta-cells to glucose rather than acting as a glucose-independent secretagogue.
Q3: Has Glisoxepide been investigated for uses beyond diabetes treatment?
A3: Recent in silico studies suggest Glisoxepide might have potential as an inhibitor of SARS-CoV-2 endoribonuclease (EndoU), a crucial enzyme for viral replication. [] This opens avenues for exploring its antiviral properties against COVID-19. Additionally, Glisoxepide has shown potential in inhibiting acetolactate synthase (ALS) in skin bacteria, suggesting a possible application in treating bromhidrosis. []
Q4: What is the molecular formula and molecular weight of Glisoxepide?
A4: Glisoxepide has the molecular formula C20H25N3O7S and a molecular weight of 451.5 g/mol.
Q5: Have computational methods been employed to study Glisoxepide?
A5: Yes, in silico studies have utilized molecular docking and molecular dynamics simulations to investigate the interaction of Glisoxepide with potential targets, such as SARS-CoV-2 EndoU and bacterial ALS. [, ] These studies provide insights into the binding modes and affinities of Glisoxepide.
Q6: How do structural modifications of Glisoxepide affect its activity?
A6: While specific SAR studies focusing solely on Glisoxepide are limited within the provided research, general knowledge about sulfonylureas suggests that modifications to the sulfonylurea moiety, the aromatic ring, and the substituents on the urea nitrogen can significantly influence their potency and selectivity for KATP channels. []
Q7: What is known about the absorption and metabolism of Glisoxepide?
A7: Glisoxepide is well-absorbed after oral administration. [] While specific metabolic pathways haven't been extensively studied within the provided literature, sulfonylureas are generally metabolized in the liver, and their metabolites are primarily excreted in urine and bile. []
Q8: How does Glisoxepide's duration of action compare to other sulfonylureas?
A8: Glisoxepide has a relatively long duration of action, allowing for once-daily dosing. [, ] Its precise duration of action may vary depending on factors such as dosage and individual patient characteristics.
Q9: What preclinical models have been used to evaluate Glisoxepide's efficacy?
A9: Glisoxepide's efficacy has been demonstrated in various animal models of diabetes, including dogs and rats. [, , ] These studies have confirmed its ability to lower blood glucose levels and stimulate insulin secretion.
Q10: What is the clinical efficacy of Glisoxepide in treating type 2 diabetes?
A10: Multicenter clinical trials have demonstrated Glisoxepide's efficacy in improving glycemic control in patients with type 2 diabetes. [, , ] These trials have established its efficacy as monotherapy and in combination with other antidiabetic agents.
Q11: What are the known side effects of Glisoxepide?
A11: As with all medications, Glisoxepide can cause side effects, with hypoglycemia being the most common. Other reported side effects include gastrointestinal disturbances and allergic reactions. []
Q12: What analytical methods have been employed to measure Glisoxepide levels?
A12: Radioimmunoassay (RIA) has been used to quantify Glisoxepide concentrations in biological samples. [] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), has also been employed for the analysis of Glisoxepide. [, , ]
Q13: Have these analytical methods been validated for Glisoxepide analysis?
A13: Yes, analytical methods, particularly HPLC-MS/MS, have been validated for Glisoxepide quantification, demonstrating good linearity, precision, and accuracy within a specific concentration range. [, ]
Q14: When was Glisoxepide first introduced as an antidiabetic drug?
A14: Glisoxepide was introduced as a second-generation sulfonylurea in the 1970s. [] It gained popularity as an effective oral antidiabetic agent for managing type 2 diabetes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)
